molecular formula C13H13ClN2O2 B12809892 Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)- CAS No. 102433-50-1

Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-

Cat. No.: B12809892
CAS No.: 102433-50-1
M. Wt: 264.71 g/mol
InChI Key: HFCWQUAXJOWOLU-UHFFFAOYSA-N
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Description

“Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a hydroxy-naphthyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” typically involves the reaction of 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)amine with isocyanate derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The hydroxy-naphthyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(2-chloroethyl)-3-(4-hydroxyphenyl)-
  • Urea, 1-(2-chloroethyl)-3-(3-hydroxy-2-naphthyl)-
  • Urea, 1-(2-chloroethyl)-3-(6-hydroxy-1-naphthyl)-

Uniqueness

“Urea, 1-(2-chloroethyl)-3-(5-hydroxy-1-naphthyl)-” is unique due to the specific positioning of the hydroxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

102433-50-1

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(5-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C13H13ClN2O2/c14-7-8-15-13(18)16-11-5-1-4-10-9(11)3-2-6-12(10)17/h1-6,17H,7-8H2,(H2,15,16,18)

InChI Key

HFCWQUAXJOWOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NCCCl

Origin of Product

United States

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